molecular formula C14H26NO2+ B11106639 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium

1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium

Cat. No.: B11106639
M. Wt: 240.36 g/mol
InChI Key: JSKKYIIBEYAWBH-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[45]dec-2-ylmethyl)-1-methylpyrrolidinium is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium typically involves the cyclization of substituted cyclohexanones with epichlorohydrin, followed by alkylation with pyrrolidine. The reaction conditions often include the use of solvents such as xylene and catalysts like boron trifluoride etherate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the spirocyclic ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,4-Dioxaspiro[45]dec-2-ylmethyl)-1-methylpyrrolidinium is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition. Its spirocyclic structure can interact with biological macromolecules, making it a valuable tool for probing enzyme mechanisms and developing inhibitors.

Medicine

In medicine, 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium is being investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme dysregulation is a factor.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium involves its interaction with specific molecular targets, such as enzymes. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition, depending on the enzyme and the specific interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium stands out due to its unique spirocyclic structure combined with a pyrrolidinium moiety. This combination enhances its reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C14H26NO2+

Molecular Weight

240.36 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methylpyrrolidin-1-ium

InChI

InChI=1S/C14H26NO2/c1-15(9-5-6-10-15)11-13-12-16-14(17-13)7-3-2-4-8-14/h13H,2-12H2,1H3/q+1

InChI Key

JSKKYIIBEYAWBH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)CC2COC3(O2)CCCCC3

Origin of Product

United States

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